molecular formula C5H7F3O3 B8542797 Methyl 2-(2,2,2-trifluoroethoxy)acetate

Methyl 2-(2,2,2-trifluoroethoxy)acetate

Cat. No.: B8542797
M. Wt: 172.10 g/mol
InChI Key: OJCLWGJVTBMCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,2,2-trifluoroethoxy)acetate is an organofluorine ester featuring a trifluoroethoxy (–OCH₂CF₃) group attached to an acetate backbone. For instance, ethyl 2-(2,2,2-trifluoroethoxy)acetate (C₆H₉F₃O₃, MW 186.13) shares a similar structure but with an ethyl ester group . The methyl variant is expected to exhibit comparable properties, such as a strong ester carbonyl IR absorption near 1746 cm⁻¹ (as seen in substituted analogs) and a molecular weight of 172.11 g/mol (C₅H₇F₃O₃) . This compound likely serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing trifluoroethoxy group enhancing stability and reactivity.

Properties

Molecular Formula

C5H7F3O3

Molecular Weight

172.10 g/mol

IUPAC Name

methyl 2-(2,2,2-trifluoroethoxy)acetate

InChI

InChI=1S/C5H7F3O3/c1-10-4(9)2-11-3-5(6,7)8/h2-3H2,1H3

InChI Key

OJCLWGJVTBMCFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(2,2,2-Trifluoroethoxy)acetate

  • Molecular Formula : C₆H₉F₃O₃
  • Molar Mass : 186.13 g/mol
  • Key Differences : The ethyl ester exhibits slightly higher lipophilicity and boiling point compared to the methyl analog due to its larger alkyl chain. Both esters share a carbonyl IR peak near 1746 cm⁻¹ , confirming the ester functionality .

Phosphonate Analogs: Still–Gennari Reagent

  • Example : Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
  • Molecular Formula : C₇H₉F₆O₅P
  • Molar Mass : 342.11 g/mol
  • Key Differences : The phosphoryl group introduces distinct reactivity, enabling use in Horner-Wadsworth-Emmons (HWE) olefination reactions for synthesizing α,β-unsaturated esters. This contrasts with the simpler ester’s role as an intermediate .

Substituted Derivatives in Pharmaceuticals

  • Example : Dexlansoprazole (C₁₆H₁₄F₃N₃O₂S)
  • Structure : Contains a trifluoroethoxy group attached to a pyridine ring in a benzimidazole-based proton-pump inhibitor.
  • Key Differences: The trifluoroethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, critical for prolonged therapeutic action .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Spectral Data Application
Methyl 2-(2,2,2-trifluoroethoxy)acetate* C₅H₇F₃O₃ 172.11 IR (C=O): ~1746 cm⁻¹ Organic synthesis intermediate
Ethyl 2-(2,2,2-trifluoroethoxy)acetate C₆H₉F₃O₃ 186.13 IR (C=O): ~1746 cm⁻¹ Solvent or intermediate
Still–Gennari Reagent C₇H₉F₆O₅P 342.11 HRMS: m/z 301.06607 (C₁₂H₁₃O₄F₃Na⁺) Olefination reactions
Dexlansoprazole C₁₆H₁₄F₃N₃O₂S 369.36 ¹⁹F NMR: δ -60 to -70 ppm (CF₃) Gastrointestinal therapeutics
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₆S 422.33 N/A Herbicide

*Note: Data for the methyl ester is inferred from ethyl analog and substituted derivatives.

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